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N,1-dimethyl-5-phenyl-1H-pyrazol-3-amine

Hydrogen bonding Permeability Drug-likeness

Choose N,1-dimethyl-5-phenyl-1H-pyrazol-3-amine for its unique pre-methylated scaffold that eliminates extra N-alkylation steps. With a low TPSA (29.9 Ų) and moderate lipophilicity (XLogP3=2.2), it meets CNS MPO desirability criteria, streamlining brain-penetrant kinase inhibitor programs. Its single secondary N-methylamine ensures regiochemical clarity in derivatization, preventing undesired di-substitution seen with unmethylated analogs. As a fragment library compliant compound (Rule of Three), it offers superior conformational rigidity (2 rotatable bonds) for SPR/NMR screens, delivering reproducible binding data that generic 3-aminopyrazoles cannot match.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1420981-18-5
Cat. No. B3239520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dimethyl-5-phenyl-1H-pyrazol-3-amine
CAS1420981-18-5
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCNC1=NN(C(=C1)C2=CC=CC=C2)C
InChIInChI=1S/C11H13N3/c1-12-11-8-10(14(2)13-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)
InChIKeyQEBFQAUIPXKYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-Dimethyl-5-phenyl-1H-pyrazol-3-amine (CAS 1420981-18-5): Core Physicochemical and Structural Identity for Informed Procurement


N,1-Dimethyl-5-phenyl-1H-pyrazol-3-amine is a disubstituted 3-aminopyrazole derivative belonging to the phenylpyrazole class, with a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g·mol⁻¹ [1]. The compound features a pyrazole ring bearing a phenyl substituent at position 5, a methyl group at N1, and a secondary N-methylamine at position 3. This specific substitution pattern confers a computed XLogP3-AA of 2.2, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 29.9 Ų [1]. The compound is recorded in the EPA DSSTox database (DTXSID101266907) and is primarily supplied as a research-grade building block for medicinal chemistry and chemical biology applications [1].

Why 3-Aminopyrazole Analogs Cannot Substitute for N,1-Dimethyl-5-phenyl-1H-pyrazol-3-amine in Structure-Focused Workflows


Although numerous 3-aminopyrazole congeners are commercially available, substituting them without experimental validation is risky because small changes in the methylation pattern on the exocyclic amine and the pyrazole N1 produce quantifiable differences in hydrogen-bonding capacity, lipophilicity, and recognition by biological targets. A recent review of aminopyrazoles in medicinal chemistry underscores that the position and degree of N-alkylation critically control target engagement, pharmacokinetic properties, and synthetic derivatization pathways [1]. Consequently, a generic '3-aminopyrazole' or a mono-methylated analog cannot reliably reproduce the solubility, permeability, or binding profile of the N,1-dimethyl-5-phenyl-1H-pyrazol-3-amine scaffold. The quantitative evidence that follows maps these differences onto measurable molecular descriptors and experimental contexts.

Quantitative Differentiation Guide for N,1-Dimethyl-5-phenyl-1H-pyrazol-3-amine (CAS 1420981-18-5) Versus Closest Analogs


Hydrogen-Bond Donor Count: N,1-Dimethyl Derivative Offers a Single HBD Versus Two in the Primary Amine Analog

The target compound possesses a single hydrogen-bond donor (the N–H of the secondary methylamine at position 3), whereas the closest N1-methyl analog, 1-methyl-5-phenyl-1H-pyrazol-3-amine (CAS 85485-60-5), bears a primary amine (–NH₂) with two HBDs [1]. Reducing the HBD count from two to one is associated with improved passive membrane permeability in Caco-2 and PAMPA models across multiple aminopyrazole series [2].

Hydrogen bonding Permeability Drug-likeness Medicinal chemistry

Lipophilicity (XLogP3-AA): 0.7 Unit Higher Than the N1-H Analog, Predicting Enhanced BBB and Membrane Partitioning

The target compound has a computed XLogP3-AA of 2.2, compared to an estimated XLogP3-AA of approximately 1.5–1.8 for the N1-unmethylated analog N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS 500727-73-1) [1]. The ∼0.4–0.7 log unit increase reflects the N1-methyl group, which eliminates the acidic N1–H and increases hydrophobicity. Within the aminopyrazole class, this difference can shift CNS multiparameter optimization (MPO) scores from a suboptimal to a desirable range for brain-penetrant candidates [2].

Lipophilicity Blood-brain barrier ADME Partition coefficient

Topological Polar Surface Area: 29.9 Ų Positions the Compound Below the 60 Ų Threshold for Oral Bioavailability While Maintaining Favorable Solubility

The target compound's TPSA of 29.9 Ų is notably lower than that of the fully unmethylated parent 5-phenyl-1H-pyrazol-3-amine (CAS 1572-10-7), which carries a free NH₂ at position 3 and a free N1–H, yielding an estimated TPSA of 54.7 Ų [1][2]. While both compounds satisfy Veber's TPSA < 140 Ų criterion, the 29.9 Ų value is closely aligned with CNS drug space (typical TPSA < 60–70 Ų), whereas 54.7 Ų falls within the range more typical of peripheral drugs [3]. The reduction is entirely attributable to the dual N,1-dimethylation.

Polar surface area Oral bioavailability Veber's rules Drug design

Rotatable Bond Count: Two Rotatable Bonds Enable a Conformationally Restricted Scaffold Relative to N-Alkyl-Chain Analogs

The target compound has exactly two rotatable bonds (the phenyl–pyrazole linkage and the N–CH₃ bond), compared with three or more in analogs that incorporate an aminomethyl linker, such as (1-methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (CAS 869901-12-2) [1]. Fewer rotatable bonds are associated with higher ligand efficiency and lower entropic penalty upon target binding. In fragment-based drug discovery campaigns, the conformational rigidity of the N,1-dimethyl scaffold provides a defined pharmacophoric geometry that simplifies structure-based design [2].

Rotatable bonds Conformational restriction Ligand efficiency Scaffold design

Application Scenarios for N,1-Dimethyl-5-phenyl-1H-pyrazol-3-amine (CAS 1420981-18-5) Based on Quantifiable Differentiation


CNS-Penetrant Kinase Inhibitor Lead Generation

The compound's low TPSA (29.9 Ų) and moderate lipophilicity (XLogP3 = 2.2) align with CNS MPO desirability criteria [1][2]. Researchers developing brain-penetrant kinase inhibitors can use this scaffold as a privileged hinge-binding motif that already satisfies key physicochemical filters, avoiding the need for additional N-alkylation steps required when starting from the unmethylated 5-phenyl-1H-pyrazol-3-amine (TPSA ≈ 54.7 Ų) [1].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 187.24 Da, only one hydrogen-bond donor, and two rotatable bonds, the compound meets the 'rule of three' criteria for fragment libraries [1]. Its conformational rigidity (2 rotatable bonds) is superior to that of aminomethyl-linked analogs such as (1-methyl-5-phenyl-1H-pyrazol-3-yl)methylamine (3 rotatable bonds) for detecting low-affinity binding events in SPR and NMR screens [1].

Selective Chemical Biology Probe Synthesis

The secondary N-methylamine at position 3 provides a single, well-defined point for further derivatization (e.g., acylation, sulfonylation, or reductive amination), while the N1-methyl group blocks an otherwise reactive N–H site [1]. This regiochemical clarity is absent in analogs like 1-methyl-5-phenyl-1H-pyrazol-3-amine (CAS 85485-60-5), where the free NH₂ group can undergo undesired di-substitution [1]. Researchers requiring mono-functionalized probes benefit from the inherent chemoselectivity of the N,1-dimethyl scaffold.

Comparative SAR Studies of Aminopyrazole Methylation Patterns

For laboratories systematically exploring the impact of N-methylation on target binding, the compound serves as the fully methylated comparator in a series that includes the non-methylated parent (CAS 1572-10-7), the N1-only methylated analog (CAS 85485-60-5), and the N-only methylated analog (CAS 500727-73-1) [1]. The quantifiable differences in HBD count, XLogP3, and TPSA documented in Section 3 provide a computational rationale for observed affinity and selectivity differences.

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